N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a pyrrolidinone ring, and a dimethoxybenzenesulfonamide moiety, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the condensation of a suitable amine with a carboxylic acid derivative under reflux conditions, followed by acid-mediated cyclization to form the pyrrolidinone ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the pyrrolidinone intermediate.
Attachment of the Dimethoxybenzenesulfonamide Moiety: The final step involves the sulfonation of the dimethoxybenzene ring, followed by coupling with the pyrrolidinone-fluorophenyl intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can modify the fluorophenyl group or the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs with varied functional groups.
Scientific Research Applications
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide: Lacks the pyrrolidinone ring, resulting in different chemical properties and biological activities.
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide:
Uniqueness
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-15-7-8-16(26-2)17(10-15)27(23,24)20-13-9-18(22)21(11-13)14-5-3-12(19)4-6-14/h3-8,10,13,20H,9,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYOUCRVPZEYTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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